molecular formula C17H19N3O4S B14804570 4-methyl-2-{(E)-[4-(morpholin-4-ylsulfonyl)phenyl]diazenyl}phenol

4-methyl-2-{(E)-[4-(morpholin-4-ylsulfonyl)phenyl]diazenyl}phenol

Cat. No.: B14804570
M. Wt: 361.4 g/mol
InChI Key: DIUMKGCYLLEYNO-UHFFFAOYSA-N
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Description

4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenol group, a morpholinylsulfonyl group, and a diazenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol typically involves a multi-step process. One common method includes the diazotization of 4-methyl-2-aminophenol followed by coupling with 4-(4-morpholinylsulfonyl)benzenediazonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the diazotization reaction, and the coupling reaction. Industrial processes are optimized for yield, purity, and cost-effectiveness, often involving the use of automated systems and advanced analytical techniques for quality control.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The diazenyl linkage can be reduced to form the corresponding amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in redox reactions, while the diazenyl linkage can undergo reduction to release active amine species. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol can be compared with other similar compounds, such as:

    4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}aniline: Similar structure but with an aniline group instead of a phenol group.

    4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}benzoic acid: Contains a carboxylic acid group instead of a phenol group.

    4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}benzene: Lacks the hydroxyl group present in the phenol derivative.

The uniqueness of 4-methyl-2-{[4-(4-morpholinylsulfonyl)phenyl]diazenyl}phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-methyl-2-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]phenol

InChI

InChI=1S/C17H19N3O4S/c1-13-2-7-17(21)16(12-13)19-18-14-3-5-15(6-4-14)25(22,23)20-8-10-24-11-9-20/h2-7,12,21H,8-11H2,1H3

InChI Key

DIUMKGCYLLEYNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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